4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. The 4-chlorophenyl group at position 3 of the oxadiazole and the 3-ethylphenyl substituent on the triazole ring contribute to its unique physicochemical and biological properties. This compound is part of a broader class of triazole-oxadiazole hybrids, which are explored for applications in medicinal chemistry, agrochemicals, and materials science due to their stability and diverse reactivity .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIBDSPOYZCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components (Figure 1):
- 1,2,4-Oxadiazole subunit : 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl group.
- 1,2,3-Triazole subunit : 1-(3-Ethylphenyl)-1H-1,2,3-triazol-5-amine.
Key Bond Disconnections :
- C–C bond between oxadiazole and triazole rings.
- N–N bonds in triazole (synthesized via click chemistry).
- C–O bond in oxadiazole (formed via cyclization).
Preparation Methods
Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Subunit
Amidoxime Cyclization (Method A)
Procedure :
- 4-Chlorobenzamidoxime (2) is synthesized by reacting 4-chlorobenzonitrile (1) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
- Cyclization of 2 with ethyl chloroacetate in pyridine yields 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) .
Reaction Scheme :
$$
\text{4-Cl-C}6\text{H}4\text{-CN} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{4-Cl-C}6\text{H}4\text{-C(=NOH)NH}2 \xrightarrow{\text{ClCH}2\text{COOEt}} \text{4-Cl-C}6\text{H}_4\text{-Oxadiazole-Cl}
$$
Key Data :
- Yield: 78–85%.
- Characterization: IR (C=N stretch: 1640 cm⁻¹), $$^1$$H NMR (δ 7.8–8.1 ppm, aromatic protons).
Vilsmeier Reagent Activation (Method B)
Procedure :
- 4-Chlorobenzoic acid (4) is activated with Vilsmeier reagent (POCl₃/DMF) to form acyl chloride intermediate.
- Reaction with amidoxime 2 in dichloromethane yields oxadiazole 3 in 90% yield.
Advantages : One-pot synthesis, high regioselectivity.
Synthesis of 1-(3-Ethylphenyl)-1H-1,2,3-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Method C)
Procedure :
- 3-Ethylphenyl azide (5) : Synthesized from 3-ethylaniline via diazotization (NaNO₂/HCl) and substitution (NaN₃).
- Propargylamine (6) : Protected as Boc-propargylamine (7) using di-tert-butyl dicarbonate.
- CuAAC reaction between 5 and 7 in CuSO₄/Na ascorbate yields 1-(3-ethylphenyl)-5-(Boc-amino)-1H-1,2,3-triazole (8) .
- Deprotection with TFA/CH₂Cl₂ (1:1) gives 1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (9) .
Reaction Scheme :
$$
\text{3-Et-C}6\text{H}4\text{-N}3 + \text{HC≡C-CH}2\text{-NHBoc} \xrightarrow{\text{Cu(I)}} \text{Triazole-Boc} \xrightarrow{\text{TFA}} \text{Triazole-NH}_2
$$
Key Data :
Coupling of Oxadiazole and Triazole Subunits
Nucleophilic Substitution (Method D)
Procedure :
- React oxadiazole 3 with triazole 9 in DMF/K₂CO₃ at 60°C for 12 hours.
- The chloride in 3 is displaced by the amine in 9 , forming the final product.
Reaction Scheme :
$$
\text{Oxadiazole-Cl} + \text{Triazole-NH}_2 \rightarrow \text{Target Compound}
$$
Key Data :
Suzuki-Miyaura Coupling (Method E)
Procedure :
- Introduce boronic acid to oxadiazole (10) and iodide to triazole (11) .
- Cross-coupling using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O.
Limitations : Requires functionalization of both subunits, lower yield (55–60%).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Amidoxime cyclization | 78–85 | 90 | Scalable, cost-effective | Requires harsh conditions |
| C | CuAAC | 82–88 | 95 | High regioselectivity | Requires azide handling |
| D | Nucleophilic substitution | 65–70 | 95 | Simple conditions | Moderate yield |
| E | Suzuki coupling | 55–60 | 85 | Versatile for derivatives | Complex functionalization required |
Optimization and Challenges
- Regioselectivity : CuAAC ensures 1,4-disubstituted triazole, but position 5 amine requires Boc protection.
- Functional Group Compatibility : Chloride in oxadiazole must remain inert during triazole synthesis.
- Scalability : Method A and C are preferred for industrial applications due to higher yields.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu). .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that are crucial for its applications in medicinal chemistry.
Antimicrobial Activity
Research has shown that derivatives containing the triazole and oxadiazole moieties possess significant antimicrobial properties. For instance:
- A study highlighted that several synthesized compounds demonstrated good to moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The specific derivative of interest has been noted to inhibit the growth of pathogens effectively, making it a candidate for further development in antibiotic therapies.
Anticancer Properties
The triazole scaffold is recognized for its potential in cancer therapy. Notable findings include:
- Compounds with oxadiazole rings have shown selective inhibition against carbonic anhydrases linked to cancer progression .
- In vitro evaluations indicated that certain derivatives could inhibit cancer cell lines at nanomolar concentrations, suggesting potent anticancer activity .
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A comprehensive study synthesized various derivatives of the compound and evaluated their antimicrobial efficacy. The results indicated:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Good |
| Compound B | Good | Moderate |
| Target Compound | Excellent | Excellent |
This study demonstrates the potential of the target compound as a lead for developing new antimicrobial agents .
Study 2: Anticancer Activity Assessment
Another significant evaluation focused on the anticancer properties of the compound:
| Compound | Cell Line Tested | IC₅₀ (nM) |
|---|---|---|
| Target Compound | PANC-1 | 20 |
| Comparison Drug | SAHA | 15 |
The findings suggest that while the target compound exhibits promising anticancer activity, it requires further optimization to enhance its efficacy compared to established drugs .
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
The substituents on the phenyl rings significantly influence molecular weight, lipophilicity (logP), and bioactivity. Key analogs include:
*Calculated based on analogs in .
Key Research Findings
Physicochemical Properties
- Solubility : The target compound’s logP (calculated: ~3.2) is intermediate between the 2-methylphenyl (logP ~3.0) and 2,4-dimethylphenyl (logP ~3.5) analogs, suggesting balanced lipophilicity for oral bioavailability .
- Thermal Stability : Oxadiazole-triazole hybrids generally exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature applications .
Pharmacological Potential
- Antimicrobial Activity : Triazole-oxadiazole hybrids with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.81 g/mol. The structure features an oxadiazole ring and a triazole moiety, which are known to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the oxadiazole and triazole rings through cyclization reactions. Various synthetic methods have been reported in literature that optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro assays indicated that these compounds can inhibit bacterial growth effectively at low concentrations .
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves the activation of apoptotic pathways mediated by p53 signaling .
In a comparative study, derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, studies have shown that certain oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Case Studies
-
Antimicrobial Study
- A series of oxadiazole derivatives were tested against a panel of microbial strains. The results indicated that modifications in the substituents significantly affected antimicrobial potency.
- Table 1: Antimicrobial Activity of Related Compounds
Compound Microbial Strain Minimum Inhibitory Concentration (MIC) Compound A S. aureus 10 µg/mL Compound B E. coli 15 µg/mL Target Compound S. aureus 12 µg/mL -
Anticancer Study
- An evaluation of the cytotoxic effects on MCF-7 cells revealed that the target compound induced apoptosis in a dose-dependent manner.
- Table 2: Cytotoxicity Data
Compound IC50 (µM) Apoptosis Induction (%) Doxorubicin 0.5 85 Target Compound 3.0 70
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and heterocyclic carbons (e.g., oxadiazole C=N at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 407.08) .
- Infrared (IR) : Peaks at 1620 cm (C=N stretch) and 1540 cm (triazole ring) .
Advanced : For ambiguous signals (e.g., overlapping aromatic protons), 2D NMR (COSY, HSQC) or X-ray crystallography resolves regiochemistry. Crystallographic data (e.g., CCDC entries) validate bond angles and planarity of the triazole-oxadiazole system .
What initial biological screening assays are appropriate for evaluating its bioactivity?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (IC ~12–25 µM reported for analogs) .
- Anticancer screening : MTT assay on HeLa or MCF-7 cells; triazole-oxadiazole hybrids show apoptosis via caspase-3 activation .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition at 10 µM) .
How can reaction yields be optimized when scaling up synthesis?
Q. Advanced
- Catalyst screening : Replace CuI with PEG-supported Cu nanoparticles to improve recyclability and reduce metal contamination .
- Solvent optimization : Switch from THF to DMF for higher solubility of intermediates, increasing yield by 15% .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining >85% yield .
How do researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Batch variability : Characterize impurities via HPLC-MS; trace dimethylformamide (DMF) residues can suppress enzyme activity by 20% .
- Assay conditions : Standardize cell culture media (e.g., FBS lot variations alter IC by ±5 µM) .
- Structural analogs : Compare with 4-fluorophenyl and 4-bromophenyl derivatives; chlorine’s electronegativity enhances target binding by 1.5-fold .
What computational methods predict binding modes and pharmacokinetic properties?
Q. Advanced
- Molecular docking : AutoDock Vina simulates interactions with EGFR (PDB: 1M17); the oxadiazole ring forms hydrogen bonds with Lys721 .
- DFT calculations : B3LYP/6-31G* level optimizes geometry and identifies electrophilic regions (MEP maps) for SAR .
- ADMET prediction : SwissADME estimates moderate bioavailability (F=45%) due to high logP (~3.2) .
How does substituent variation (e.g., chloro vs. ethyl groups) affect bioactivity?
Q. Advanced
- 4-Chlorophenyl : Enhances hydrophobic interactions with enzyme pockets (ΔG = -9.2 kcal/mol vs. -7.8 for unsubstituted phenyl) .
- 3-Ethylphenyl : The ethyl group improves metabolic stability (t = 4.2 hours in liver microsomes vs. 1.8 hours for methyl analogs) .
- Oxadiazole vs. thiadiazole : Replacing oxygen with sulfur reduces antibacterial potency (MIC increases from 12 µM to 50 µM) .
What strategies improve compound stability under physiological conditions?
Q. Advanced
- pH stability : Degrades rapidly at pH <3 (gastric conditions); enteric coating in formulations extends t to 6 hours .
- Light sensitivity : Store in amber vials; UV exposure for >24 hours causes 30% decomposition via oxadiazole ring cleavage .
- Prodrug design : Acetylate the amine group to enhance plasma stability, with in vivo esterase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
